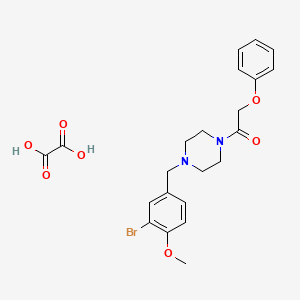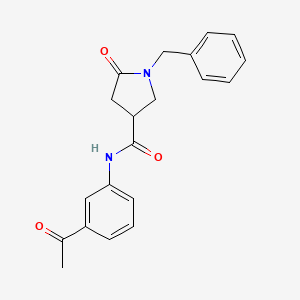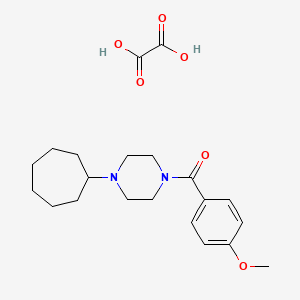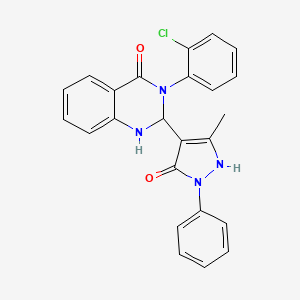
1-(3-bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine oxalate
Descripción general
Descripción
1-(3-bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine oxalate, also known as BRL-15572, is a novel compound that has been synthesized for scientific research purposes. This compound is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The dopamine D3 receptor has been implicated in a variety of neurological and psychiatric disorders, including addiction, depression, and schizophrenia. Therefore, BRL-15572 has the potential to be a valuable tool for studying the role of the dopamine D3 receptor in these conditions.
Mecanismo De Acción
1-(3-bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine oxalate is a selective antagonist of the dopamine D3 receptor, which means that it blocks the activity of this receptor. The dopamine D3 receptor is primarily expressed in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the activity of the dopamine D3 receptor, this compound may reduce the rewarding effects of drugs of abuse and other stimuli, which could be beneficial in the treatment of addiction and other disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects that are related to its activity as a dopamine D3 receptor antagonist. For example, this compound has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation (Sokoloff et al., 2006). This compound has also been shown to reduce the expression of c-Fos, a marker of neuronal activity, in the nucleus accumbens and other brain regions (Caine et al., 2007). These effects suggest that this compound may be a useful tool for investigating the neurobiology of addiction and other disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its potency and selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor without affecting other dopamine receptors or neurotransmitter systems. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in some experimental paradigms. Additionally, the effects of this compound may be influenced by factors such as dose, route of administration, and the specific experimental paradigm used.
Direcciones Futuras
There are several future directions for research involving 1-(3-bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine oxalate. One area of interest is the potential therapeutic applications of this compound in the treatment of addiction, depression, and other disorders. Additionally, further research is needed to fully understand the neurobiological mechanisms underlying the effects of this compound on dopamine signaling and behavior. Finally, new compounds that are structurally related to this compound could be synthesized and tested for their activity as dopamine D3 receptor antagonists, which could lead to the development of new tools for investigating the role of this receptor in health and disease.
Conclusion
This compound is a novel compound that has been synthesized for scientific research purposes. This compound is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological and psychiatric disorders. This compound has been used in several scientific studies to investigate the role of the dopamine D3 receptor in addiction, depression, and schizophrenia. This compound has several advantages and limitations for lab experiments, and there are several future directions for research involving this compound. Overall, this compound is a valuable tool for investigating the neurobiology of dopamine signaling and behavior.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine oxalate has been used in several scientific studies to investigate the role of the dopamine D3 receptor in various conditions. For example, this compound has been shown to reduce cocaine self-administration in rats, suggesting that the dopamine D3 receptor may be a potential target for the treatment of cocaine addiction (Caine et al., 2007). This compound has also been shown to have antidepressant-like effects in mice, indicating that the dopamine D3 receptor may be involved in the pathophysiology of depression (Leggio et al., 2011). Furthermore, this compound has been shown to have antipsychotic-like effects in rats, suggesting that the dopamine D3 receptor may be a target for the treatment of schizophrenia (Sokoloff et al., 2006).
Propiedades
IUPAC Name |
1-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3.C2H2O4/c1-25-19-8-7-16(13-18(19)21)14-22-9-11-23(12-10-22)20(24)15-26-17-5-3-2-4-6-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDMSCWWBSKHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]nicotinamide](/img/structure/B4014131.png)
![N-phenyl-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B4014137.png)


![2-methyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4014166.png)
![2-chloro-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4014167.png)

![11-(5-chloro-2-thienyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014177.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-butylphenyl)-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide](/img/structure/B4014179.png)
![benzyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prolinate](/img/structure/B4014186.png)
![N-{4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenyl}acetamide](/img/structure/B4014191.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4014205.png)
![3-(4-hydroxycyclohexyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4014222.png)

